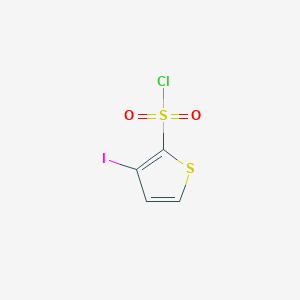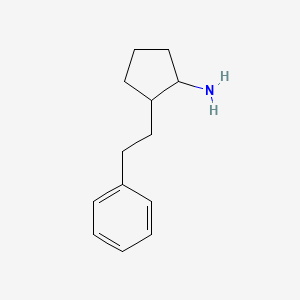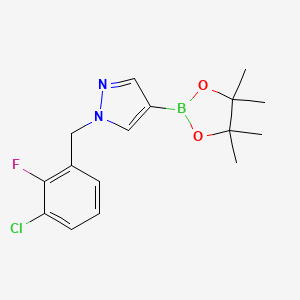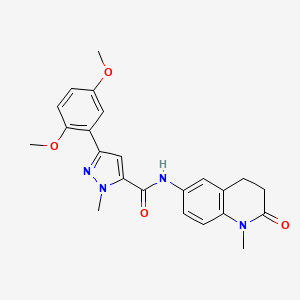
3-Iodothiophene-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodothiophene-2-sulfonyl chloride is an organosulfur compound that features a thiophene ring substituted with an iodine atom at the 3-position and a sulfonyl chloride group at the 2-position
Mecanismo De Acción
Target of Action
Thiophene derivatives are known to interact with a variety of biological targets, contributing to their diverse range of activities .
Mode of Action
Thiophene derivatives are known to undergo various electrophilic, nucleophilic, and radical reactions . These reactions can lead to substitution on the thiophene ring, which may influence the interaction of 3-Iodothiophene-2-sulfonyl chloride with its targets .
Biochemical Pathways
Thiophene derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Its predicted boiling point is 3429±270 °C, and its predicted density is 2241±006 g/cm3 .
Result of Action
Thiophene derivatives are known to exhibit a variety of biological activities, suggesting that this compound may have similar effects .
Action Environment
One study has reported a recyclable and base-free method for the synthesis of 3-iodothiophenes in ionic liquids , suggesting that the reaction environment can influence the properties of thiophene derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodothiophene-2-sulfonyl chloride typically involves the iodination of thiophene derivatives followed by sulfonylation. One common method includes the direct iodocyclization of 1-mercapto-3-yn-2-ols derivatives. This reaction is carried out using molecular iodine in the presence of sodium bicarbonate at room temperature in acetonitrile as the solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the processes likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3-Iodothiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base.
Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Major Products
Substitution Products: Thiophene derivatives with various functional groups replacing the sulfonyl chloride.
Coupling Products: Biaryl or heteroaryl compounds formed through cross-coupling reactions.
Aplicaciones Científicas De Investigación
3-Iodothiophene-2-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex thiophene derivatives.
Material Science: In the development of conjugated polymers for electronic and optoelectronic applications.
Medicinal Chemistry: As a precursor for the synthesis of biologically active compounds with potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromothiophene-2-sulfonyl chloride
- 3-Chlorothiophene-2-sulfonyl chloride
- 2-Iodothiophene-3-sulfonyl chloride
Uniqueness
3-Iodothiophene-2-sulfonyl chloride is unique due to the presence of both an iodine atom and a sulfonyl chloride group on the thiophene ring. This combination provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis. The iodine atom allows for efficient cross-coupling reactions, while the sulfonyl chloride group facilitates nucleophilic substitutions.
Propiedades
IUPAC Name |
3-iodothiophene-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClIO2S2/c5-10(7,8)4-3(6)1-2-9-4/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXILRJQKPAFYEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1I)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClIO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-[(1-Benzyl-3-hydroxypyrrolidin-3-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2708672.png)

![3-Methylbicyclo[1.1.1]pentan-1-ol](/img/structure/B2708674.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2708675.png)


![Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2708679.png)
![N'-[(1Z)-(2,4-dichlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide](/img/structure/B2708680.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2708681.png)
![4-cyclopropyl-6-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2708684.png)
![4-[1-[(3-Cyclopropyl-1,2-oxazol-5-yl)methyl]triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2708685.png)
![2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]quinoxaline](/img/structure/B2708686.png)
